

# A Comparative Guide to the Spectroscopic Characterization of N-(4-Methoxybenzyl)aniline

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Compound of Interest		
Compound Name:	N-(4-Methoxybenzyl)aniline	
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This guide provides a comprehensive spectroscopic analysis of **N-(4-Methoxybenzyl)aniline**, a secondary amine of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral characteristics alongside similar aniline derivatives. The data presented is crucial for structural elucidation, purity assessment, and quality control.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for N-(4-M-ethoxybenzyl)aniline and selected structural analogs. This comparative approach highlights the influence of substituents on the spectral properties.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)



Compound	Ar-H (aniline ring)	Ar-H (benzyl ring)	-CH₂-	-NH-	Other
N-(4- Methoxybenz yl)aniline	7.07-7.03 (dd, 2H), 6.61-6.58 (t, 1H), 6.50- 6.49 (d, 2H) [1]	7.16-7.14 (d, 2H), 6.76- 6.74 (d, 2H) [1]	4.10 (s, 2H) [1]	~4.0 (br s, 1H)	3.65 (s, 3H, - OCH₃)[1]
N-(4- Methylbenzyl) aniline	7.17-7.12 (m, 2H), 6.71- 6.67 (t, 1H), 6.62-6.59 (dd, 2H)	7.25-7.23 (d, 2H), 7.17- 7.12 (m, 2H)	4.25 (s, 2H)	3.93 (s, 1H)	2.33 (s, 3H, - CH₃)
N-(4- Chlorobenzyl) aniline	7.09 (t, 2H), 6.68 (t, 1H), 6.53 (d, 2H)	7.21 (s, 4H)	4.24 (s, 2H)	4.01 (s, 1H)	-
N- Benzylaniline	7.19-7.15 (m, 2H), 6.75- 6.71 (m, 1H), 6.64-6.62 (m, 2H)	7.36-7.25 (m, 5H)	4.31 (s, 2H)	~4.0 (br s, 1H)	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (101 MHz, CDCl<sub>3</sub>)



Compound	Ar-C (aniline ring)	Ar-C (benzyl ring)	-CH₂-	Other
N-(4- Methoxybenzyl)a niline	147.9, 128.9, 117.1, 112.5[1]	158.5, 131.1, 128.4, 113.6[1]	47.4[1]	54.9 (-OCH <sub>3</sub> )[1]
N-(4- Methylbenzyl)anil ine	147.8, 128.9, 117.1, 112.4	136.4, 136.0, 128.8, 127.1	47.6	20.7 (-CH₃)
N-(4- Chlorobenzyl)anil ine	146.8, 128.3, 116.8, 111.9	137.0, 131.9, 127.7, 127.7	46.6	-
N-Benzylaniline	147.7, 128.8, 117.1, 112.4	139.0, 128.2, 127.1, 126.8	47.9	-

Table 3: Infrared (IR) Spectroscopic Data

Compound	ν(N-H) (cm <sup>-1</sup> )	ν(C-H, aromatic) (cm <sup>-1</sup> )	ν(C-H, aliphatic) (cm <sup>-1</sup> )	ν(C=C, aromatic) (cm <sup>-1</sup> )	ν(C-O) (cm <sup>-1</sup> )
N-(4- Methoxybenz yl)aniline	~3400	~3050	~2830, ~2950	~1600, ~1500	~1240, ~1030
N- Benzylaniline	~3410	~3060	~2840, ~2920	~1605, ~1510	-

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M+)	Key Fragment Ions (m/z)
N-(4-Methoxybenzyl)aniline	213[2]	121 (base peak), 106, 91, 77[2]
N-Benzylaniline	183	91 (base peak), 106, 77



## **UV-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of N-benzylaniline derivatives typically exhibits absorption bands due to  $\pi$ - $\pi$ \* transitions within the aromatic rings. For **N-(4-Methoxybenzyl)aniline**, the presence of the methoxy group, an auxochrome, on the benzyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted N-benzylaniline. The spectrum is anticipated to show strong absorbance in the UV region.

## **Experimental Protocols**

The following are generalized protocols for the spectroscopic techniques discussed.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: A sample of approximately 5-10 mg is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- 2. Infrared (IR) Spectroscopy:
- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.
- 3. Mass Spectrometry (MS):
- Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

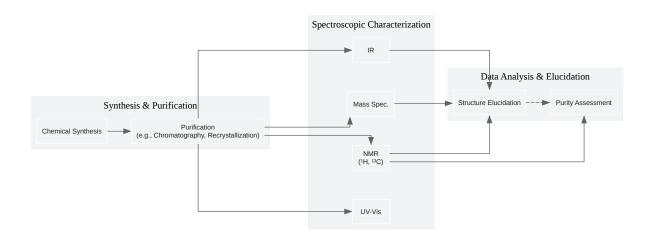


- Ionization: Electron ionization (EI) is a common method for generating ions.
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
- 4. UV-Visible (UV-Vis) Spectroscopy:
- Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance of the solution is measured over a range of wavelengths,
  typically from 200 to 400 nm. A solvent blank is used as a reference.

## **Visualized Workflows and Concepts**

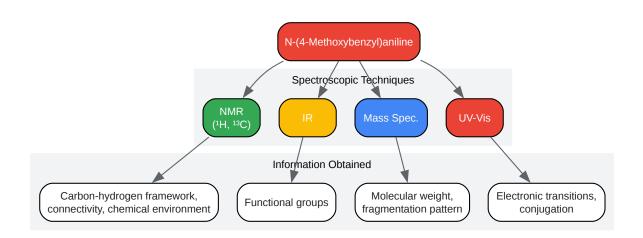
The following diagrams illustrate the general workflow for spectroscopic characterization and the complementary nature of the information provided by each technique.





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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.





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Caption: Comparison of information from different spectroscopic techniques.

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### References

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- 2. agilent.com [agilent.com]
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